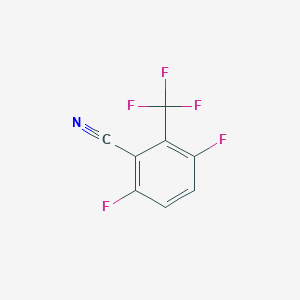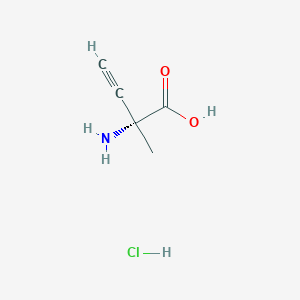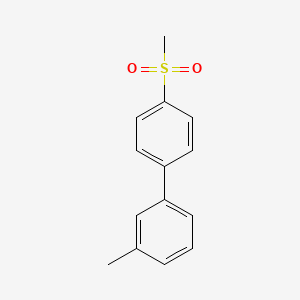
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a pyrrolone core, which is a versatile scaffold in organic synthesis and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- typically involves multi-step organic reactions. The process may start with the preparation of the pyrrolone core, followed by the introduction of the acetyl, cyclohexyl, and fluorophenyl groups. Common reagents and catalysts used in these reactions include:
Acetylation: Acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclohexylation: Cyclohexyl bromide or cyclohexyl chloride with a suitable base.
Fluorophenylation: 4-Fluorobenzene derivatives using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents like sodium borohydride (NaBH4).
Substitution: Halogenation or nitration of the aromatic ring using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4, CrO3.
Reducing Agents: NaBH4, LiAlH4.
Substitution Reagents: Br2, Cl2, HNO3.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Pathway Involvement: Affecting metabolic or signaling pathways to exert its biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-chlorophenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a chlorine atom instead of fluorine.
2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-methylphenyl)-1,5-dihydro-3-hydroxy-: Similar structure with a methyl group instead of fluorine.
Uniqueness
The uniqueness of 2H-Pyrrol-2-one, 4-acetyl-5-cyclohexyl-1-(4-fluorophenyl)-1,5-dihydro-3-hydroxy-, (5R)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H20FNO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
(2R)-3-acetyl-2-cyclohexyl-1-(4-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one |
InChI |
InChI=1S/C18H20FNO3/c1-11(21)15-16(12-5-3-2-4-6-12)20(18(23)17(15)22)14-9-7-13(19)8-10-14/h7-10,12,16,22H,2-6H2,1H3/t16-/m1/s1 |
InChI Key |
OCLLHHQIVFPUEC-MRXNPFEDSA-N |
Isomeric SMILES |
CC(=O)C1=C(C(=O)N([C@@H]1C2CCCCC2)C3=CC=C(C=C3)F)O |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2CCCCC2)C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B12838068.png)





![1H-Pyrrolo[2,3-b]pyridine, 6-iodo-4-methyl-](/img/structure/B12838088.png)
![Ethyl 1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate](/img/structure/B12838095.png)


